molecular formula C13H14N4O2 B8569650 tert-butyl 3-amino-4-cyanoindazole-1-carboxylate

tert-butyl 3-amino-4-cyanoindazole-1-carboxylate

Cat. No.: B8569650
M. Wt: 258.28 g/mol
InChI Key: DKSSHIYZYCEVPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-butyl 3-amino-4-cyanoindazole-1-carboxylate is a synthetic organic compound belonging to the indazole family Indazoles are heterocyclic compounds that have gained significant attention due to their diverse biological activities and potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-amino-4-cyanoindazole-1-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-amino-4-cyano-1H-indazole and tert-butyl chloroformate.

    Reaction Conditions: The reaction is carried out under anhydrous conditions using a suitable solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours.

    Purification: The crude product is purified using column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

tert-butyl 3-amino-4-cyanoindazole-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted indazole derivatives.

Scientific Research Applications

tert-butyl 3-amino-4-cyanoindazole-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-4-cyanoindazole-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-4-cyano-1H-indazole-1-carboxylate: Similar structure but lacks the tert-butyl group.

    1H-Indazole-1-carboxylate derivatives: Various derivatives with different substituents on the indazole ring.

Uniqueness

tert-butyl 3-amino-4-cyanoindazole-1-carboxylate is unique due to the presence of the tert-butyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its stability and solubility, making it a valuable compound for research and development.

Properties

Molecular Formula

C13H14N4O2

Molecular Weight

258.28 g/mol

IUPAC Name

tert-butyl 3-amino-4-cyanoindazole-1-carboxylate

InChI

InChI=1S/C13H14N4O2/c1-13(2,3)19-12(18)17-9-6-4-5-8(7-14)10(9)11(15)16-17/h4-6H,1-3H3,(H2,15,16)

InChI Key

DKSSHIYZYCEVPM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2=CC=CC(=C2C(=N1)N)C#N

Origin of Product

United States

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